molecular formula C17H27N3O2 B1231936 N-decyl-N'-(2-pyridinyl)oxamide

N-decyl-N'-(2-pyridinyl)oxamide

Cat. No.: B1231936
M. Wt: 305.4 g/mol
InChI Key: FIXUWYIAHRZSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-decyl-N'-(2-pyridinyl)oxamide is a disubstituted oxamide derivative characterized by a decyl (C₁₀H₂₁) chain on one nitrogen atom and a 2-pyridinyl (C₅H₄N) aromatic ring on the adjacent nitrogen. Oxamides, with the general structure (-C(O)-NH-C(O)-NH-), exhibit diverse physicochemical properties depending on substituents . This compound is hypothesized to have applications in pharmaceuticals or materials science, given the bioactivity of pyridine-containing analogs (e.g., intermediates in anticoagulant synthesis like Dabigatran etexilate) .

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

N-decyl-N'-pyridin-2-yloxamide

InChI

InChI=1S/C17H27N3O2/c1-2-3-4-5-6-7-8-10-14-19-16(21)17(22)20-15-12-9-11-13-18-15/h9,11-13H,2-8,10,14H2,1H3,(H,19,21)(H,18,20,22)

InChI Key

FIXUWYIAHRZSKG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCNC(=O)C(=O)NC1=CC=CC=N1

Canonical SMILES

CCCCCCCCCCNC(=O)C(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The decyl chain enhances nonpolar solubility compared to N,N′-dimethyloxamide (polar solvents) .
  • Thermal Stability : Expected to sublime near 150°C, similar to dialkyl oxamides, but decomposition may occur at higher temperatures due to the aromatic moiety .
  • UV Absorption : Oxamides exhibit red-shifted n→π* and π→π* transitions compared to amides. The pyridinyl group may further lower transition energies, intensifying absorption bands in the 250–310 nm range .

Functional and Application Comparisons

  • Agricultural Use : Unlike unsubstituted oxamide (slow-release fertilizer) , N-decyl-N'-(2-pyridinyl)oxamide’s complex structure and cost likely limit agricultural utility.
  • Pharmaceutical Potential: Pyridine-containing oxamides are intermediates in anticoagulant synthesis (e.g., Dabigatran etexilate) , suggesting possible therapeutic relevance.
  • Material Science : Tetraalkyl oxamides are used in photophysical studies due to emissive properties ; the pyridinyl group here may enable coordination polymers or sensors.

Key Research Findings

  • Electronic Effects : Substituents significantly alter oxamide properties. For example, replacing methyl with pyridinyl shifts UV absorption by ~9500 cm⁻¹ compared to acetamide .
  • Emission: Unlike non-emissive amides, disubstituted oxamides exhibit phosphorescence (λmax ~370 nm), suggesting this compound could serve as a luminescent probe .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-decyl-N'-(2-pyridinyl)oxamide
Reactant of Route 2
Reactant of Route 2
N-decyl-N'-(2-pyridinyl)oxamide

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